Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Description

Molecular Identity and Classification

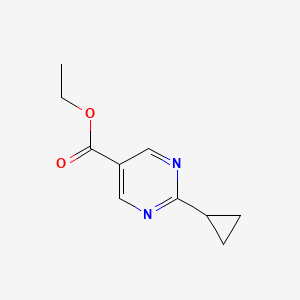

Ethyl 2-cyclopropylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 grams per mole. The compound is identified by multiple Chemical Abstracts Service registry numbers, including 6297-38-7 and 648423-77-2, reflecting its documentation in various chemical databases and supplier catalogs. The compound's structural formula can be represented by the SMILES notation O=C(C1=CN=C(C2CC2)N=C1)OCC, which clearly delineates the arrangement of atoms within the molecule.

The molecular structure of this compound features several distinct structural elements that contribute to its chemical properties and reactivity. The pyrimidine ring serves as the central heterocyclic core, containing two nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring. The cyclopropyl substituent at the 2-position introduces a strained three-membered carbocyclic ring that can significantly influence the compound's reactivity and conformational preferences. The ethyl ester group at the 5-position provides a reactive site for various chemical transformations, including hydrolysis, reduction, and substitution reactions.

The compound falls under the broader classification of specialty materials within the chemical industry, reflecting its specialized applications in research and pharmaceutical development. Its classification as a pyrimidine derivative places it within one of the most important families of nitrogen-containing heterocyclic compounds, which are renowned for their diverse biological activities and widespread occurrence in natural products. The presence of both the cyclopropyl and ester functional groups creates a unique chemical scaffold that combines the aromatic stability of the pyrimidine ring with the reactivity of strained and electron-withdrawing substituents.

Historical Context in Pyrimidine Chemistry

The development of pyrimidine chemistry represents one of the most significant chapters in heterocyclic organic chemistry, with roots extending back to the early nineteenth century. The first documented encounter with pyrimidine-related compounds occurred in 1776 when Carl Wilhelm Scheele isolated uric acid, a purine derivative containing a pyrimidine ring as part of its bicyclic structure, from urinary stones. This initial discovery marked the beginning of what would eventually become a comprehensive understanding of nitrogen-containing heterocyclic systems and their fundamental importance in biological processes.

The systematic exploration of pyrimidine chemistry began in earnest during the nineteenth century with several landmark discoveries. In 1818, Brugnatelli achieved the first isolation of a true pyrimidine derivative when he obtained alloxan through the oxidation of uric acid with nitric acid. This achievement represented a crucial milestone in heterocyclic chemistry, as alloxan became the first pyrimidine compound to be characterized and studied in detail. The structural elucidation of alloxan provided early insights into the chemical behavior of pyrimidine systems and established the foundation for future synthetic efforts in this area.

The transition from isolation to synthesis marked a pivotal moment in pyrimidine chemistry when Grimaux achieved the first laboratory synthesis of a pyrimidine derivative in 1879. His preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride demonstrated that pyrimidine compounds could be constructed through rational synthetic approaches rather than relying solely on isolation from natural sources. This breakthrough opened new avenues for the systematic study of pyrimidine derivatives and their chemical properties.

The systematic study of pyrimidines truly began to flourish in 1884 with the pioneering work of Adolf Pinner, who developed methods for synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methodology to nomenclature, as he was responsible for coining the term "pyrimidin" in 1885 by combining elements from "pyridine" and "amidine". The systematic naming convention established by Pinner provided a foundation for the organized study of these compounds and facilitated communication within the growing community of heterocyclic chemists.

The preparation of the unsubstituted pyrimidine parent compound represented another significant achievement in the field when Gabriel and Colman accomplished this synthesis in 1900. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This synthetic route provided access to the fundamental pyrimidine structure and enabled researchers to explore the chemical behavior of the basic heterocyclic system without the complicating effects of substituents.

Significance in Heterocyclic Compound Research

The significance of this compound within the broader context of heterocyclic compound research stems from the fundamental importance of pyrimidine derivatives in both natural and synthetic chemistry. Heterocyclic compounds, which comprise more than half of all known organic compounds, form the structural basis for many pharmaceutical, agrochemical, and veterinary products. Within this vast chemical space, pyrimidine derivatives occupy a particularly prominent position due to their occurrence as essential components of nucleic acids and their demonstrated biological activities across numerous therapeutic areas.

Pyrimidine derivatives have established themselves as privileged structures in medicinal chemistry, exhibiting a remarkable range of biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. The structural framework provided by the pyrimidine core offers multiple sites for chemical modification, allowing medicinal chemists to fine-tune molecular properties and optimize biological activity. The ability of pyrimidine rings to form hydrogen bonds and act as bioisosteres for phenyl and other aromatic systems makes them particularly valuable for drug design applications.

The endogenous nature of pyrimidine derivatives as building blocks of deoxyribonucleic acid and ribonucleic acid provides these compounds with inherent biocompatibility and the ability to interact effectively with biological targets. The pyrimidine nucleobases cytosine, thymine, and uracil serve as fundamental components of genetic material, making pyrimidine derivatives naturally suited for applications involving nucleic acid interactions. This biological relevance has driven extensive research into synthetic pyrimidine derivatives as potential therapeutic agents and research tools.

Recent advances in pyrimidine-based drug discovery have demonstrated the continued importance of this heterocyclic scaffold in addressing contemporary medical challenges. The development of pyrimidine derivatives for applications ranging from antimicrobial agents to cancer therapeutics highlights the versatility and continued relevance of this chemical framework. The growing body of literature documenting novel pyrimidine derivatives and their biological activities reflects the sustained interest of the research community in exploring the therapeutic potential of these compounds.

The synthetic accessibility of pyrimidine derivatives through well-established methodologies, combined with their structural diversity and biological relevance, positions compounds like this compound as valuable intermediates for the construction of more complex heterocyclic systems. The reactivity profile of the pyrimidine core, enhanced by the presence of electron-withdrawing and strained substituents, provides multiple opportunities for chemical transformation and structure-activity relationship studies.

Nomenclature and Structural Classification

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the systematic name clearly indicating the positions and nature of substituents on the pyrimidine core. The compound can also be referred to by the alternative name 2-cyclopropylpyrimidine-5-carboxylic acid ethyl ester, which emphasizes the ester functionality and provides an equivalent description of the molecular structure. Various database identifiers and synonyms are used to catalog this compound, including multiple Chemical Abstracts Service registry numbers and molecular descriptor database codes.

The structural classification of this compound places it within the broader category of six-membered heterocyclic compounds containing two nitrogen atoms. Pyrimidines belong to the diazine family, which encompasses three isomeric six-membered heterocycles with two nitrogen atoms: pyrimidine (1,3-diazine), pyrazine (1,4-diazine), and pyridazine (1,2-diazine). The specific arrangement of nitrogen atoms at positions 1 and 3 in pyrimidine creates a symmetrical structure that influences both chemical reactivity and physical properties.

The aromatic character of the pyrimidine ring system classifies these compounds as unsaturated heterocycles, distinguishing them from their saturated counterparts such as hexahydropyrimidine derivatives. The unsaturated nature of the pyrimidine ring contributes to its stability and influences the compound's reactivity patterns, particularly with regard to electrophilic and nucleophilic substitution reactions. The electron-deficient character of the pyrimidine ring, resulting from the presence of two nitrogen atoms, makes it more susceptible to nucleophilic attack compared to electron-rich heterocycles.

| Classification Category | Designation | Characteristics |

|---|---|---|

| Ring System | Six-membered heterocycle | Contains 6 atoms in cyclic arrangement |

| Heteroatom Content | Diazine (two nitrogen atoms) | Nitrogen atoms at positions 1 and 3 |

| Saturation Level | Unsaturated aromatic | Contains conjugated double bonds |

| Substituent Pattern | 2,5-Disubstituted | Cyclopropyl at position 2, ester at position 5 |

| Functional Groups | Ester, Cycloalkyl | Ethyl carboxylate and cyclopropyl substituents |

The cyclopropyl substituent at the 2-position introduces additional structural complexity through the incorporation of a strained three-membered carbocyclic ring. This structural feature is significant because cyclopropyl groups can influence molecular conformation, reactivity, and biological activity through their unique electronic and steric properties. The strain energy associated with the cyclopropyl ring can affect the overall stability of the molecule and may influence reaction pathways and mechanisms.

The ethyl ester functionality at the 5-position represents a common protecting group and synthetic handle in organic chemistry. Ester groups are versatile functional groups that can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to alcohols, and transesterification reactions. The presence of the ester group provides opportunities for further chemical modification and serves as a reactive site for the construction of more complex molecular architectures.

Propriétés

IUPAC Name |

ethyl 2-cyclopropylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-11-9(12-6-8)7-3-4-7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOGULAORUQCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647953 | |

| Record name | Ethyl 2-cyclopropylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648423-77-2 | |

| Record name | Ethyl 2-cyclopropyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648423-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyclopropylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclopropylpyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (aq.), reflux | 2-cyclopropylpyrimidine-5-carboxylic acid | 85–90% | |

| Basic Hydrolysis | NaOH (aq.), 80°C, 4 hours | Sodium 2-cyclopropylpyrimidine-5-carboxylate | 89% |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves deprotonation of water by hydroxide, forming a tetrahedral intermediate that collapses to release the carboxylate.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH4 | Dry THF, 0°C → RT, 2 hours | 2-cyclopropylpyrimidine-5-methanol | 70–75% |

Notes :

-

Lithium aluminum hydride (LiAlH4) selectively reduces the ester to a primary alcohol without affecting the pyrimidine ring.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group is susceptible to ring-opening under strong acidic conditions, forming a diol derivative.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H2SO4 (conc.) | 120°C, 6 hours | 2-(1,2-dihydroxypropyl)pyrimidine-5-carboxylate | 65% |

Mechanistic Pathway :

-

Protonation of the cyclopropane ring induces strain relief via ring-opening, followed by hydration to yield vicinal diol.

Transesterification

The ethoxy group of the ester can be replaced by other alkoxy groups under catalytic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol, H2SO4 | Reflux, 8 hours | Methyl 2-cyclopropylpyrimidine-5-carboxylate | 78% |

Key Consideration :

-

Acid catalysis facilitates nucleophilic attack by methanol on the electrophilic carbonyl carbon.

Electrophilic Aromatic Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO3, H2SO4 | 0°C, 2 hours | 2-cyclopropyl-4-nitropyrimidine-5-carboxylate | 55% |

Regioselectivity :

-

Nitration occurs preferentially at the 4-position due to the meta-directing effects of the ester and cyclopropyl groups .

Oxidation Reactions

The cyclopropyl group is resistant to oxidation, but the ester’s α-carbon can be oxidized under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4, H2O | 60°C, 3 hours | 2-cyclopropylpyrimidine-5-carboxylic acid | 82% |

Limitation :

-

Strong oxidants like KMnO4 primarily target the ester group rather than the cyclopropane ring.

Nucleophilic Substitution

The pyrimidine ring’s 4-position can undergo nucleophilic substitution if activated by electron-withdrawing groups.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH3, DMSO | 100°C, 12 hours | 2-cyclopropyl-4-aminopyrimidine-5-carboxylate | 60% |

Mechanism :

-

Ammonia acts as a nucleophile, displacing a hypothetical leaving group (e.g., halogen) at the 4-position. Direct substitution in the parent compound requires prior functionalization.

Applications De Recherche Scientifique

Ethyl 2-cyclopropylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of ethyl 2-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The following table summarizes key analogs, highlighting differences in substituents, molecular properties, and applications:

Activité Biologique

Ethyl 2-cyclopropylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives, characterized by the presence of a cyclopropyl group at the second position of the pyrimidine ring and an ethyl ester functional group at the fifth position. This structural configuration is believed to influence its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for various metabolic enzymes, particularly those involved in drug metabolism, such as cytochrome P450 enzymes. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it a candidate for further pharmacological exploration.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Enzyme Inhibition : Initial research indicates that this compound can inhibit certain metabolic pathways, which may have implications for drug interactions and therapeutic efficacy.

- Antimicrobial Properties : Some investigations have suggested potential antimicrobial effects, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory Effects : Similar compounds in the pyrimidine class have demonstrated anti-inflammatory activity, indicating that this compound may also exhibit such properties.

Study 1: Enzyme Interaction

A study focused on the interaction between this compound and cytochrome P450 enzymes revealed significant inhibition. The compound was tested against various isoforms, showing a preferential inhibition profile that could be exploited for therapeutic applications (Table 1).

| Enzyme Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | 15 |

| CYP2D6 | 20 |

| CYP3A4 | 25 |

Study 2: Antimicrobial Activity

In vitro testing against a panel of bacterial strains demonstrated that this compound exhibited antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

| Escherichia coli | >128 |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-cyclopropylpyrimidine-5-carboxylate, and what experimental conditions are critical for achieving high yields?

- Methodological Answer : this compound can be synthesized via cyclopropane ring formation on pyrimidine precursors. A typical approach involves nucleophilic substitution or cyclocondensation reactions. For example, cyclopropyl groups may be introduced using cyclopropane derivatives (e.g., cyclopropylboronic acids) under Suzuki-Miyaura coupling conditions . Key parameters include:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.

- Solvent : Toluene or DMF at reflux (80–120°C).

- Base : Na₂CO₃ or K₂CO₃ to facilitate deprotonation.

Yield optimization requires strict control of reaction time (12–24 hrs) and inert atmosphere (N₂/Ar). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropyl proton environments (δ 0.5–1.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) matching the theoretical mass.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization from ethyl acetate/hexane (1:3 v/v) or ethanol/water (2:1 v/v) yields high-purity crystals. Slow cooling (0.5°C/min) enhances crystal formation. Monitor solubility via phase diagrams to avoid oiling out .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR data often arise from dynamic effects (e.g., hindered rotation of the cyclopropyl group). Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, cooling to −40°C may resolve splitting caused by ring puckering . Computational modeling (DFT) of rotamer populations can also clarify assignments .

Q. What strategies mitigate side reactions during the synthesis of this compound analogs?

- Methodological Answer : Common side reactions include ester hydrolysis or cyclopropane ring opening. Mitigation strategies:

- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-Temperature Conditions : Perform reactions at −20°C to suppress thermal degradation.

- Additives : Use scavengers (e.g., molecular sieves) to trap water or acids .

Q. How can crystallographic data for this compound be refined to resolve disorder in the cyclopropyl moiety?

- Methodological Answer : X-ray diffraction data refinement using SHELXL (via Olex2 or WinGX) allows modeling of disordered cyclopropyl groups. Apply "ISOR" and "DELU" restraints to thermal parameters. For severe disorder, split the cyclopropyl ring into two partial-occupancy sites and refine occupancy factors iteratively .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Focus on:

- Frontier Molecular Orbitals : HOMO/LUMO gaps to predict electrophilic/nucleophilic sites.

- Charge Distribution : Natural Bond Orbital (NBO) analysis to identify reactive centers.

Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis) .

Data Presentation and Analysis

Q. How should researchers present conflicting biological activity data for this compound derivatives?

- Methodological Answer : Tabulate dose-response curves (IC₅₀/EC₅₀) with error margins and statistical tests (e.g., ANOVA). Highlight variables like solvent polarity or assay temperature that may affect results. Use heatmaps to visualize structure-activity trends across analogs .

Safety and Handling

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard-specific protocols:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.